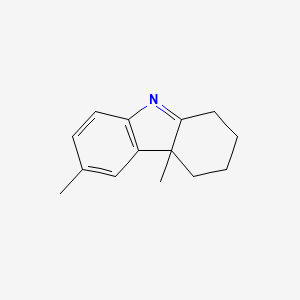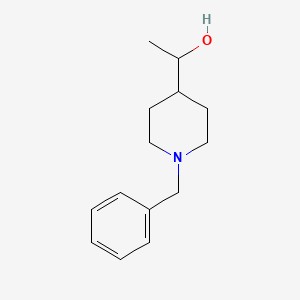![molecular formula C18H13NO2 B14354848 5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole CAS No. 90908-06-8](/img/structure/B14354848.png)
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various chemical entities. This compound features a naphthalene ring fused to an oxazole ring, with a methoxy group at the 5-position and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole can be achieved through several methods. One common approach involves the reaction of naphthols with amines using TEMPO as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphtho[2,1-D][1,3]oxazole skeletons .
Another method involves the oxidative coupling and cyclization of phenol derivatives with benzoyl aldehyde oximes using iron catalysts. This method requires careful control of reaction conditions, including the use of dried glassware and specific solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or oxazole rings.
Applications De Recherche Scientifique
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent in various medical applications.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylnaphtho[1,2-d][1,3]oxazole: Similar structure but lacks the methoxy group at the 5-position.
2-Methoxy-5-chlorobenzo[d]oxazole: Contains a chlorinated benzoxazole ring instead of a naphthalene ring.
2-Ethoxybenzo[d]oxazole: Features an ethoxy group instead of a methoxy group.
Uniqueness
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90908-06-8 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
5-methoxy-2-phenylbenzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C18H13NO2/c1-20-16-11-15-17(14-10-6-5-9-13(14)16)21-18(19-15)12-7-3-2-4-8-12/h2-11H,1H3 |
Clé InChI |
QKBGFDCULGGRHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
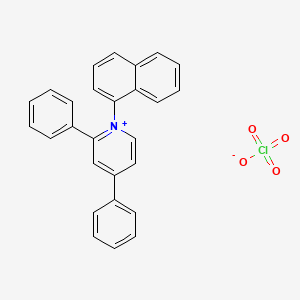
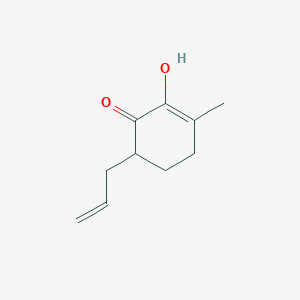

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
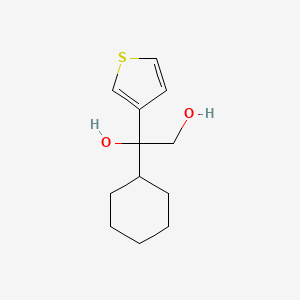

![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
